2-(4-Iodopyrazol-1-yl)-3-trifluoromethylpyridine
Overview
Description
2-(4-Iodopyrazol-1-yl)-3-trifluoromethylpyridine is a useful research compound. Its molecular formula is C9H5F3IN3 and its molecular weight is 339.06 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that pyrazole-containing compounds, which include 2-(4-iodopyrazol-1-yl)-3-trifluoromethylpyridine, have a broad range of chemical and biological properties . They have been used in the development of new drugs and show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
It is known that pyrazole derivatives have diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of a similar compound .
Biochemical Pathways
It is known that pyrazole derivatives can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . This suggests that they may interact with various biochemical pathways, potentially affecting a wide range of cellular processes.
Pharmacokinetics
It is known that the compound is a solid that is highly soluble in water and other polar solvents , which could potentially impact its bioavailability.
Result of Action
It is known that pyrazole derivatives have diverse pharmacological effects, including potent antileishmanial and antimalarial activities . This suggests that the compound could have a significant impact on cellular processes related to these diseases.
Action Environment
It is known that the compound is a solid that is highly soluble in water and other polar solvents , which suggests that its action could potentially be influenced by the solvent environment.
Biological Activity
2-(4-Iodopyrazol-1-yl)-3-trifluoromethylpyridine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with an iodine atom and a trifluoromethyl group attached to a pyridine moiety. This configuration enhances its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Target Enzymes : The compound may inhibit enzymes involved in critical biochemical pathways, similar to other pyrazole derivatives known for their enzyme inhibition properties.
- DNA Interaction : Its structure allows it to form stable complexes with DNA, potentially disrupting replication and transcription processes.
- Cell Signaling Modulation : It influences cell signaling pathways related to apoptosis and proliferation, which can lead to therapeutic effects in cancer treatment.
Biological Activity Overview
The following table summarizes key findings related to the biological activity of this compound:
Study 1: Antiviral Activity
A study investigated the antiviral properties of related pyrazole derivatives, highlighting the importance of structural modifications for enhancing activity against viral replication. The findings indicated that compounds with similar structures could inhibit measles virus replication effectively .
Study 2: Anticancer Potential
Research focused on the anticancer effects of this compound showed that it can induce apoptosis in various cancer cell lines. The mechanism involved the modulation of signaling pathways associated with cell survival and death.
Biochemical Analysis
The compound's interaction with cytochrome P450 enzymes suggests a significant role in drug metabolism, impacting pharmacokinetics and efficacy. Its lipophilic nature facilitates cellular uptake, influencing its distribution within tissues.
Dosage Effects
In animal models, the dosage of this compound significantly affects its biological outcomes:
- Low Doses : Associated with beneficial effects such as anti-inflammatory and anticancer activities.
- High Doses : Can lead to toxicity, including liver and kidney damage.
Properties
IUPAC Name |
2-(4-iodopyrazol-1-yl)-3-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3IN3/c10-9(11,12)7-2-1-3-14-8(7)16-5-6(13)4-15-16/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDJPXBHAHNJFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C=C(C=N2)I)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3IN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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